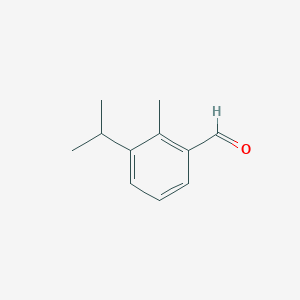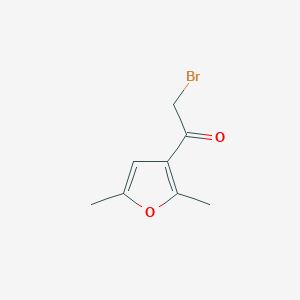
2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone is a synthetic organic compound used in scientific research. It is a potent electrophilic brominating agent that is used to introduce a bromine atom into a variety of organic molecules.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone involves the electrophilic bromination of organic molecules. The bromine atom is introduced into the molecule by attacking the electron-rich double bond or aromatic ring of the substrate. The resulting brominated product can be further used in a variety of chemical reactions, such as substitution, elimination, or reduction.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone. However, it is known that brominated compounds can have a variety of effects on biological systems, including antimicrobial, antiviral, and anticancer activities. Further research is needed to determine the specific effects of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone in lab experiments include its high reactivity and selectivity for bromination. It can be used to introduce a bromine atom into a variety of organic molecules, including those that are difficult to brominate using other methods. However, the limitations of using 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone include its toxicity and potential hazards associated with handling and storage. Careful precautions must be taken when using this compound in the lab.
Orientations Futures
There are several future directions for research involving 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone. One direction is to explore its potential as a brominating agent for the synthesis of new pharmaceuticals and natural products. Another direction is to investigate its biological activity and potential as an antimicrobial, antiviral, or anticancer agent. Additionally, further research is needed to determine the specific biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone is achieved by reacting 2,5-dimethylfuran-3-carboxylic acid with phosphorus pentachloride to form 2,5-dimethylfuran-3-yl chloride. This intermediate is then reacted with magnesium bromide to form the corresponding Grignard reagent. The Grignard reagent is then reacted with ethyl chloroformate to form 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone.
Applications De Recherche Scientifique
2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone is used in scientific research as a brominating agent to introduce a bromine atom into a variety of organic molecules. It is particularly useful in the synthesis of biologically active compounds, such as pharmaceuticals and natural products. It has been used in the synthesis of a number of natural products, including the alkaloid lycoposerramine R and the sesquiterpene lactone helenalin.
Propriétés
Numéro CAS |
133674-62-1 |
|---|---|
Nom du produit |
2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone |
Formule moléculaire |
C8H9BrO2 |
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
2-bromo-1-(2,5-dimethylfuran-3-yl)ethanone |
InChI |
InChI=1S/C8H9BrO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 |
Clé InChI |
HQTVWKCYEADULE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C)C(=O)CBr |
SMILES canonique |
CC1=CC(=C(O1)C)C(=O)CBr |
Synonymes |
Ethanone, 2-bromo-1-(2,5-dimethyl-3-furanyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



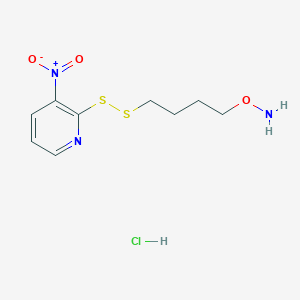
![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
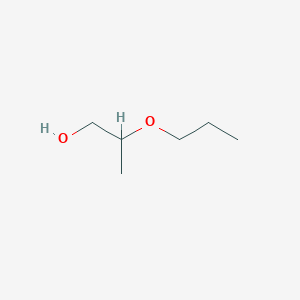
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
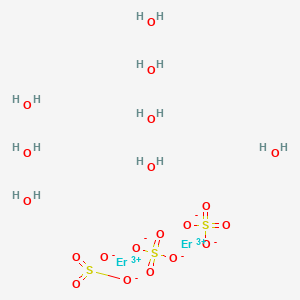
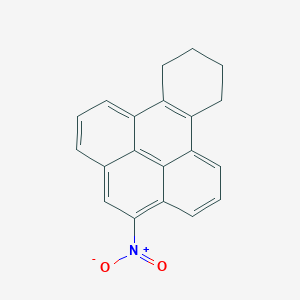
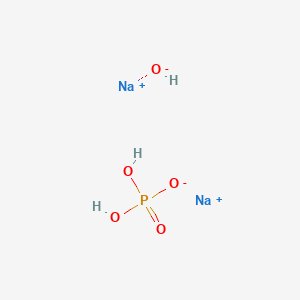
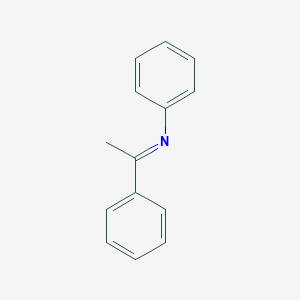
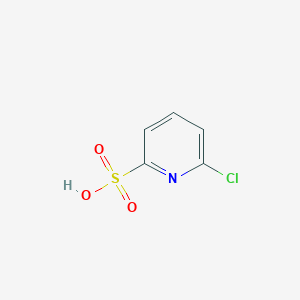
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
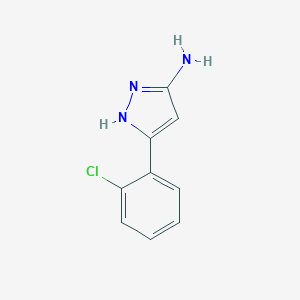
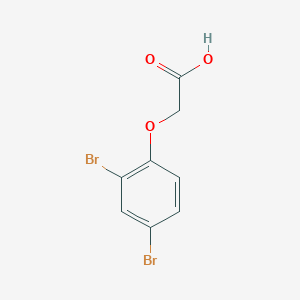
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
